

Physical and chemical properties of 1,1-Dimethoxynon-2-yne.

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Compound of Interest

Compound Name: 1,1-Dimethoxynon-2-yne

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A Technical Guide to 1,1-Dimethoxynon-2-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethoxynon-2-yne is a member of the alkynyl acetal class of organic compounds. This bifunctional molecule incorporates both a protected aldehyde (as a dimethyl acetal) and an internal alkyne. This structure makes it a versatile building block in organic synthesis, allowing for selective reactions at either the triple bond or, after deprotection, the carbonyl group. Alkynyl acetals are valuable intermediates in the synthesis of complex molecules, including heterocycles, polyketides, and lipids.^[1] Their stability under neutral to strongly basic conditions makes the acetal group an effective protecting group for the aldehyde functionality while transformations are carried out on the alkyne portion of the molecule.^[2]

Physical and Chemical Properties

Quantitative physical and chemical data for **1,1-Dimethoxynon-2-yne** is not extensively documented in readily available literature. However, key properties can be predicted or are available from chemical databases.

Table 1: Physical and Chemical Properties of **1,1-Dimethoxynon-2-yne**

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₀ O ₂	PubChem
Molecular Weight	184.28 g/mol	PubChem
Monoisotopic Mass	184.14633 Da	[3]
XLogP3 (Predicted)	3.3	[3]
CAS Number	13257-44-8	[4]

Note: XLogP3 is a computed measure of hydrophobicity.

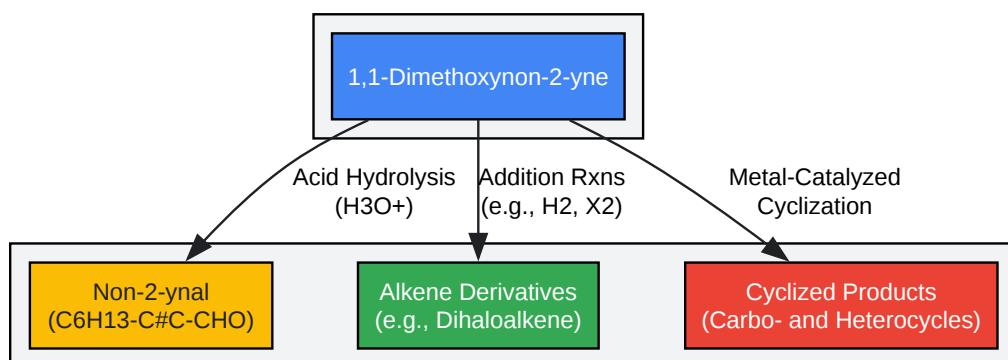
Chemical Reactivity

The reactivity of **1,1-Dimethoxynon-2-yne** is governed by its two primary functional groups: the alkyne and the acetal.

- **Acetal Group:** Acetals are stable in neutral to strongly basic conditions but are sensitive to acid.[\[2\]](#) In the presence of aqueous acid, the dimethyl acetal will hydrolyze to reveal the aldehyde functionality. This transformation allows for subsequent reactions such as oxidation, reduction, or condensation. The acetal serves as an excellent protecting group for the carbonyl.[\[2\]](#)
- **Alkyne Group:** The internal alkyne is a site of high electron density and can undergo a variety of addition reactions. These include hydrogenation, halogenation, and hydrohalogenation. The triple bond can also participate in metal-catalyzed reactions, such as cyclization and coupling reactions, which are fundamental in constructing complex molecular skeletons.[\[5\]](#)[\[6\]](#) [\[7\]](#) For example, iron(III) and platinum(II) catalysts have been used to achieve cyclization of various alkynyl acetals.[\[5\]](#)[\[6\]](#)

A logical diagram of its core reactivity is presented below.

Reactivity of 1,1-Dimethoxynon-2-yne

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Core reactivity pathways for **1,1-Dimethoxynon-2-yne**.

Experimental Protocols

General Synthesis of Alkynyl Acetals

While a specific, detailed synthesis for **1,1-dimethoxynon-2-yne** is not readily available in peer-reviewed literature, a general and effective method involves the reaction of a terminal alkyne with an orthoformate. A representative procedure, adapted from methods for similar compounds, is provided below.[1]

Objective: To synthesize an alkynyl acetal from a terminal alkyne.

Materials:

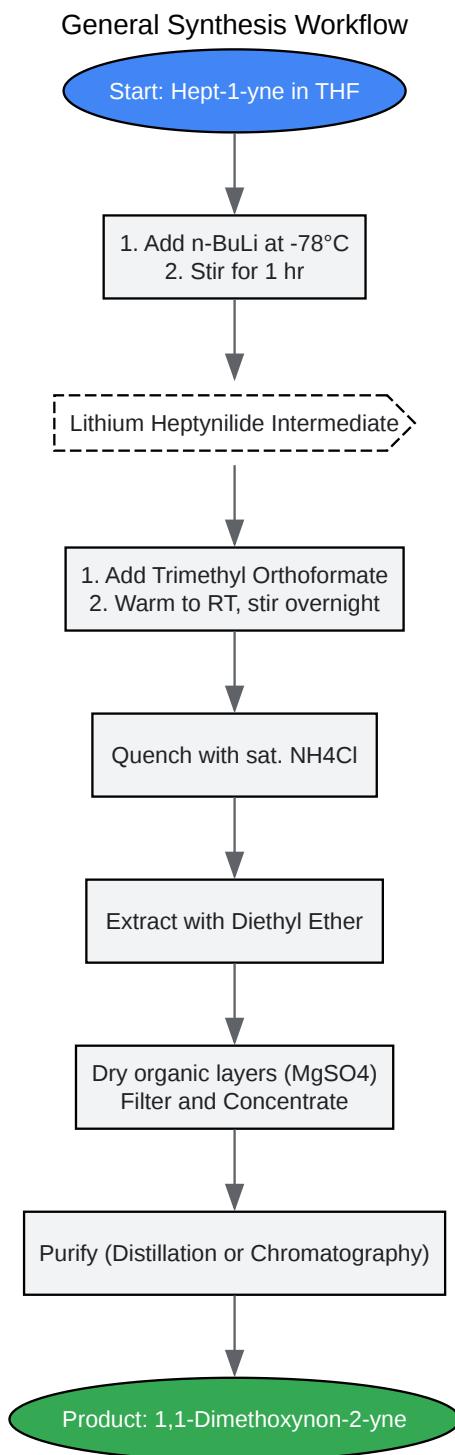
- Hept-1-yne
- n-Butyllithium (n-BuLi) in hexanes
- Trimethyl orthoformate
- Anhydrous tetrahydrofuran (THF)

- Saturated aqueous ammonium chloride (NH₄Cl)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- A solution of hept-1-yne (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
- n-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour to form the lithium acetylide.
- Trimethyl orthoformate (1.2 equivalents) is added to the reaction mixture.
- The reaction is allowed to warm slowly to room temperature and is stirred overnight.
- The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
- The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography or vacuum distillation to yield the pure **1,1-dimethoxynon-2-yne**.

The workflow for this synthesis is depicted in the following diagram.



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Workflow for the synthesis of **1,1-Dimethoxynon-2-yne**.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for **1,1-dimethoxynon-2-yne** are not widely published. However, predicted mass spectrometry data is available and characteristic chemical shifts for ¹H and ¹³C NMR can be estimated based on the known values for similar structures.

Table 2: Predicted and Estimated Spectroscopic Data

Spectrum Type	Data	Source / Basis
Mass Spec (ESI-MS)	[M+H] ⁺ : 185.15361 m/z[M+Na] ⁺ : 207.13555 m/z	[3]
¹ H NMR (Est.)	δ ~4.8-5.2 (t, 1H, -CH(OMe) ₂) δ ~3.3-3.4 (s, 6H, -OCH ₃) δ ~2.2 (m, 2H, -CH ₂ -C≡C) δ ~1.2-1.6 (m, 8H, alkyl chain) δ ~0.9 (t, 3H, -CH ₃)	Based on analogous structures
¹³ C NMR (Est.)	δ ~100-105 (-CH(OMe) ₂) δ ~80-90 (-C≡C-) δ ~52-55 (- OCH ₃) δ ~18-32 (alkyl chain) δ ~14 (-CH ₃)	Based on analogous structures

Note: NMR chemical shifts (δ) are estimated in ppm relative to TMS.

Safety and Handling

While a specific safety data sheet (SDS) for **1,1-dimethoxynon-2-yne** is not commonly available, precautions should be taken based on the properties of similar flammable organic compounds and alkynes.

- Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing vapors. [8][9] Keep away from heat, sparks, open flames, and other ignition sources.[8][10] Use non-sparking tools and take precautionary measures against static discharge.[8][10]

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from oxidizing agents.[8][10]
- First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and water. If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek immediate medical attention.[8][9][10]

It is crucial to consult a comprehensive SDS for a closely related compound before handling.

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